

A Comparative Guide to CRAC Channel Inhibition: RO2959 monohydrochloride versus YM-58483

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Compound of Interest

Compound Name: RO2959 monohydrochloride

Cat. No.: B3182163

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In the landscape of immunological and inflammatory research, the modulation of store-operated calcium entry (SOCE) through Calcium Release-Activated Calcium (CRAC) channels presents a pivotal therapeutic target. Two prominent small molecule inhibitors, **RO2959 monohydrochloride** and YM-58483 (also known as BTP2), have emerged as critical tools for dissecting the intricate roles of CRAC channels in cellular signaling and disease pathogenesis. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

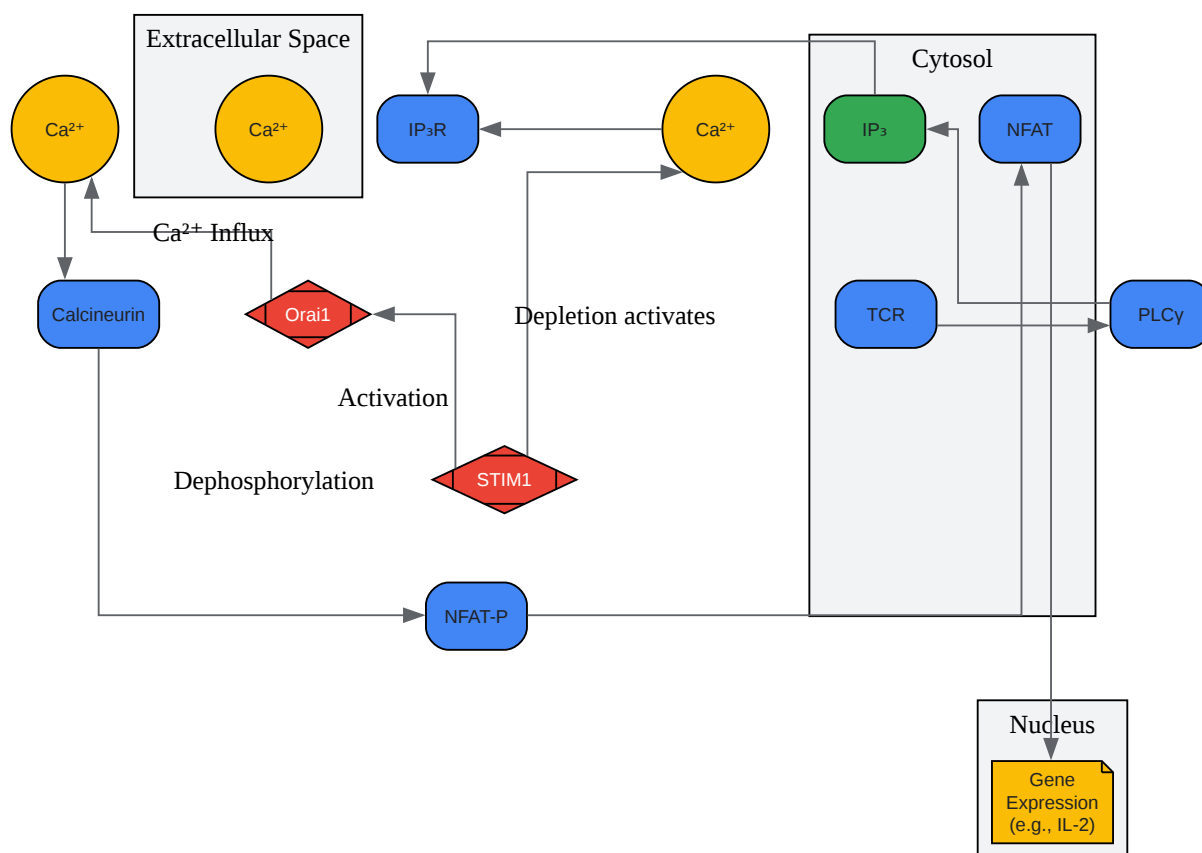
Performance Comparison at a Glance

Both RO2959 and YM-58483 are potent inhibitors of CRAC channels, yet they exhibit distinct profiles in terms of potency and selectivity. **RO2959 monohydrochloride** demonstrates particularly high potency against Orai1-containing CRAC channels, the primary pore-forming subunit in many immune cells. YM-58483, while also a potent inhibitor, has been extensively characterized for its efficacy in various in vitro and in vivo models of inflammation and autoimmune diseases.

Parameter	RO2959 monohydrochloride	YM-58483 (BTP2)	References
CRAC Channel Inhibition (IC50)	402 nM (in RBL-2H3 cells)	~100 nM	[1] [2] [3] [4] [5] [6] [7] [8] [9] [10]
SOCE Inhibition (Orai1/STIM1, IC50)	25 nM	Not explicitly reported for Orai1/STIM1	[1] [2] [11] [12] [13]
SOCE Inhibition (CD4+ T cells, IC50)	265 nM	Not explicitly reported	[11] [12] [14]
Orai3 Inhibition (IC50)	530 nM	Not explicitly reported	[10] [11] [12]
IL-2 Production Inhibition	Potent inhibitor	Potent inhibitor	[1] [2] [3] [15]
T Cell Proliferation Inhibition (IC50)	Potently inhibits	12.7 nM	[16] [17]
In Vivo Activity	Potently blocks T cell functional pathways	Orally active, effective in animal models of asthma and inflammation	[16] [6]

Signaling Pathway and Experimental Workflow

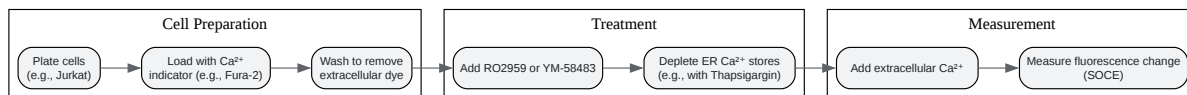
To understand the context of these inhibitors, it is crucial to visualize the CRAC channel signaling pathway and the experimental setups used to evaluate their efficacy.



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Caption: CRAC Channel Signaling Pathway.

The diagram above illustrates the sequence of events following T-cell receptor (TCR) activation, leading to calcium influx and subsequent gene expression. Both RO2959 and YM-58483 act by inhibiting the Orai1 channel, thereby blocking the influx of extracellular calcium.



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Caption: Experimental workflow for a calcium flux assay.

This workflow outlines the key steps in a typical calcium flux assay used to measure the inhibitory effects of compounds on SOCE.

Experimental Protocols

Intracellular Calcium Measurement (Calcium Flux Assay)

This protocol is designed to measure the inhibition of store-operated calcium entry in a cell line such as Jurkat T cells.

Materials:

- Jurkat T cells
- RPMI-1640 medium supplemented with 10% FBS
- Fura-2 AM or Fluo-4 AM (calcium indicator dyes)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS), with and without Ca²⁺
- Thapsigargin
- **RO2959 monohydrochloride** and YM-58483
- 96-well black, clear-bottom plates

- Fluorescence microplate reader

Procedure:

- Cell Preparation: Culture Jurkat T cells in RPMI-1640 medium. On the day of the experiment, harvest and resuspend the cells in Ca^{2+} -free HBSS.
- Dye Loading: Incubate the cells with 2-5 μM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.
- Washing: Centrifuge the cells and wash twice with Ca^{2+} -free HBSS to remove extracellular dye. Resuspend the cells in Ca^{2+} -free HBSS.
- Inhibitor Incubation: Plate the dye-loaded cells into a 96-well plate. Add varying concentrations of **RO2959 monohydrochloride** or YM-58483 (or vehicle control) and incubate for 15-30 minutes at 37°C .
- Store Depletion: To initiate store depletion, add thapsigargin (typically 1-2 μM final concentration) to all wells.
- Calcium Add-back and Measurement: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading. Then, inject a solution containing CaCl_2 to a final concentration of 1-2 mM to initiate SOCE. Continuously record the fluorescence intensity.
- Data Analysis: The increase in fluorescence upon the addition of extracellular Ca^{2+} represents SOCE. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control to determine the IC_{50} value.

IL-2 Production Assay

This assay measures the effect of the inhibitors on the production of Interleukin-2 (IL-2), a key cytokine in T cell activation.

Materials:

- Jurkat T cells
- RPMI-1640 medium supplemented with 10% FBS

- Anti-CD3 and Anti-CD28 antibodies
- **RO2959 monohydrochloride** and YM-58483
- 96-well cell culture plates
- Human IL-2 ELISA kit
- ELISA plate reader

Procedure:

- Cell Plating: Seed Jurkat T cells in a 96-well plate at a density of $1-2 \times 10^5$ cells per well.
- Inhibitor Treatment: Add serial dilutions of **RO2959 monohydrochloride** or YM-58483 to the wells and incubate for 1-2 hours.
- T Cell Stimulation: Stimulate the cells by adding anti-CD3 (e.g., 1 $\mu\text{g/mL}$) and anti-CD28 (e.g., 1 $\mu\text{g/mL}$) antibodies.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- Sample Collection: Centrifuge the plate and collect the supernatant.
- ELISA: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
- Data Analysis: Determine the IC₅₀ value by plotting the percentage of IL-2 inhibition against the inhibitor concentration.

Electrophysiological Measurement of IC_{RAC}

Whole-cell patch-clamp is the gold standard for directly measuring the CRAC current (IC_{RAC}).

Materials:

- Patch-clamp rig with an amplifier, digitizer, and data acquisition software
- Inverted microscope

- Micromanipulators
- Borosilicate glass capillaries for patch pipettes
- Cell line expressing CRAC channels (e.g., RBL-2H3 or HEK293 cells stably expressing Orai1 and STIM1)
- Extracellular (bath) solution
- Intracellular (pipette) solution containing a Ca^{2+} chelator (e.g., BAPTA) and IP_3 to induce store depletion
- **RO2959 monohydrochloride** and YM-58483

Procedure:

- Cell Culture: Plate the cells on glass coverslips 24-48 hours before the experiment.
- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 M Ω when filled with the intracellular solution.
- Recording:
 - Mount a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
 - Approach a cell with the patch pipette and form a giga-seal (>1 G Ω).
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Hold the cell at a holding potential of 0 mV and apply voltage ramps or steps to elicit currents.
 - The inclusion of IP_3 and a high concentration of BAPTA in the pipette solution will passively deplete the ER Ca^{2+} stores, leading to the gradual activation of ICRAC.
- Inhibitor Application: Once a stable ICRAC is established, perfuse the bath with the extracellular solution containing the desired concentration of RO2959 or YM-58483.

- **Data Analysis:** Measure the amplitude of the inward current at negative potentials. The reduction in current amplitude in the presence of the inhibitor is used to determine the extent of inhibition.

Conclusion

Both **RO2959 monohydrochloride** and YM-58483 are invaluable pharmacological tools for the investigation of CRAC channel function. RO2959's high potency and selectivity for Orai1 make it an excellent probe for studies focused on this specific channel isoform. YM-58483's well-documented in vivo efficacy provides a strong foundation for translational research into inflammatory and autoimmune disorders. The choice between these inhibitors will ultimately depend on the specific research question, the experimental system being used, and whether the focus is on dissecting molecular mechanisms or evaluating therapeutic potential.

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